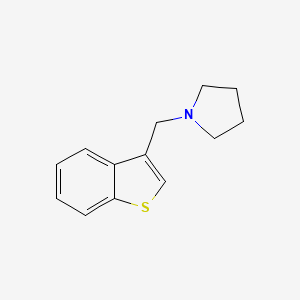

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Mecanismo De Acción

Benzo[b]thiophene

is a promising class of organosulfur compounds . It’s used in a broad range of research fields including pharmaceutical sciences and materials chemistry . The synthesis of diverse multisubstituted benzothiophene derivatives was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Pyrrolidine

, on the other hand, is a five-membered ring and one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Métodos De Preparación

The synthesis of 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine typically involves the following steps:

Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

Attachment of Pyrrolidine Ring: The pyrrolidine ring is then introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzothiophene derivative with a suitable pyrrolidine precursor under controlled conditions.

Reaction Conditions: The reactions are usually carried out in the presence of a base, such as sodium hydride, and solvents like dimethylformamide. The temperature and reaction time are optimized to ensure high yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to meet the stringent quality standards required for commercial applications.

Análisis De Reacciones Químicas

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothiophene derivatives.

Aplicaciones Científicas De Investigación

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.

Comparación Con Compuestos Similares

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine can be compared with other similar compounds, such as:

1-Benzothiophen-2-ylmethylpyrrolidine: This compound has a similar structure but differs in the position of the benzothiophene attachment, leading to different biological activities.

1-Benzothiophen-3-ylmethylpiperidine: The substitution of the pyrrolidine ring with a piperidine ring results in variations in chemical reactivity and biological interactions.

Actividad Biológica

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiophene moiety linked to a pyrrolidine ring. This structural configuration is significant as it combines the pharmacological properties of both components, which may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have shown selectivity for various kinases, which are crucial in cell signaling pathways. For instance, derivatives of pyrrolidine have been reported to exhibit nanomolar activity against kinases such as CK1γ and CK1ε, suggesting that modifications in the pyrrolidine structure can lead to enhanced kinase inhibition .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzothiophene derivatives can induce oxidative stress in cancer cells through ROS generation, leading to apoptosis . This mechanism is vital for developing anticancer therapies.

Anticancer Activity

Research has demonstrated that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (Leukemia) | TBD | Induces apoptosis via ROS generation |

| Benzofuran Derivative | PC3 (Prostate) | TBD | Mitochondrial dysfunction and caspase activation |

The exact IC50 values for this compound are still under investigation but are expected to be comparable to other benzothiophene derivatives that have shown promising results in inhibiting cancer cell proliferation .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar scaffolds possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various derivatives on K562 cells. The results indicated that certain modifications significantly increased the pro-apoptotic activity of the compounds, with notable increases in caspase 3 and 7 activities after prolonged exposure .

Study 2: Kinase Inhibition Assay

In another study focusing on kinase inhibition, a series of pyrrolidine derivatives were tested against a panel of kinases. The results showed that specific substitutions on the pyrrolidine ring enhanced selectivity and potency against CK1 isoforms, which are implicated in various diseases including cancer .

Propiedades

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQCRPLAIJSSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.